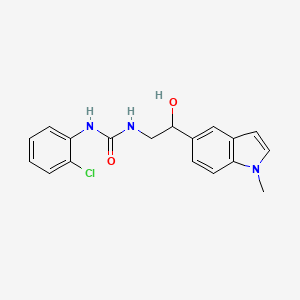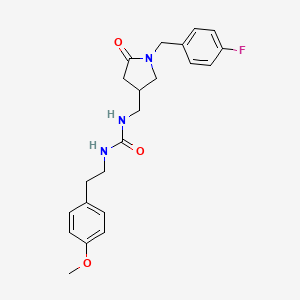
N-(pyrrolidin-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyrrolidin-3-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . It has a molecular weight of 177.25 . The compound is a powder at room temperature .
Synthesis Analysis
“N-(pyrrolidin-3-yl)pyridin-2-amine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of “N-(pyrrolidin-3-yl)pyridin-2-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “N-(pyrrolidin-3-yl)pyridin-2-amine” include the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The reaction proceeds via initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .Physical And Chemical Properties Analysis
“N-(pyrrolidin-3-yl)pyridin-2-amine” is a powder at room temperature . It has a molecular weight of 177.25 . The compound’s InChI Code is 1S/C10H15N3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h1-3,5,9,11H,4,6-8H2,(H,12,13) .Scientific Research Applications
- Antibacterial Agents : Researchers have explored derivatives of N-(pyrrolidin-3-yl)pyridin-2-amine for their antibacterial activity. These compounds could potentially serve as novel antibiotics or enhance existing treatments .
- Anti-Tubercular Activity : Substituted N-(pyrrolidin-3-yl)pyridin-2-amine derivatives were designed, synthesized, and evaluated for their anti-tubercular properties. Such compounds are crucial in the fight against tuberculosis .
- Blood Glucose Regulation : Certain derivatives of N-(pyrrolidin-3-yl)pyridin-2-amine have shown efficacy in reducing blood glucose levels. These compounds may find applications in managing hyperglycemia and related disorders, including type 1 diabetes, insulin resistance, and cardiovascular diseases .
- Chemodivergent Synthesis : Researchers have developed methods to synthesize N-(pyrrolidin-3-yl)pyridin-2-amine and related compounds from a-bromoketones and 2-aminopyridine. The versatility of these compounds allows for further transformations into diverse skeletons .
- Pharmacophores : N-(pyrrolidin-3-yl)pyridin-2-amine serves as a pharmacophore in various molecules with significant biological and therapeutic value. Its structural motifs appear in pharmaceutical compounds with diverse applications .
- Amide Bond Formation : Amides are essential in organic chemistry, polymers, and pharmaceuticals. N-(pyrrolidin-3-yl)pyridin-2-amine can be synthesized via C–C bond cleavage, providing an alternative approach to constructing amide bonds .
- Pyrrolidine Scaffold : The pyrrolidine moiety in N-(pyrrolidin-3-yl)pyridin-2-amine serves as a versatile scaffold for designing novel compounds. Structure-activity relationship (SAR) studies have revealed insights into its antibacterial activity and potential modifications .
Medicinal Chemistry and Drug Development
Metabolic Disorders and Diabetes
Chemical Synthesis and Diverse Skeletons
Biological and Therapeutic Studies
Organic Chemistry and Amide Synthesis
Drug Discovery and Scaffold Exploration
Safety and Hazards
“N-(pyrrolidin-3-yl)pyridin-2-amine” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The future directions for “N-(pyrrolidin-3-yl)pyridin-2-amine” could involve further exploration of its biological activities. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives synthesized using magnesium oxide nanoparticles showed promising pharmacokinetic profiles and biological activity, including anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity . This suggests potential avenues for future research and development involving “N-(pyrrolidin-3-yl)pyridin-2-amine”.
Mechanism of Action
Target of Action
N-(pyrrolidin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are involved in various biochemical reactions . These compounds might affect the same or similar pathways, leading to downstream effects.
Pharmacokinetics
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have certain pharmacokinetic properties . These properties might influence the bioavailability of N-(pyrrolidin-3-yl)pyridin-2-amine.
Result of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have certain biological effects . These effects might be similar to those of N-(pyrrolidin-3-yl)pyridin-2-amine.
Action Environment
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized under specific reaction conditions . These conditions might also influence the action of N-(pyrrolidin-3-yl)pyridin-2-amine.
properties
IUPAC Name |
N-pyrrolidin-3-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMVTRSSBJCRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-3-yl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2825466.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B2825469.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)




![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)

![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)
